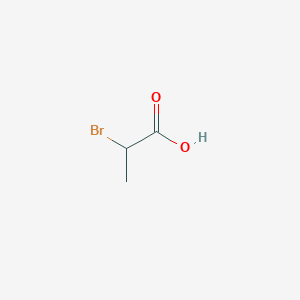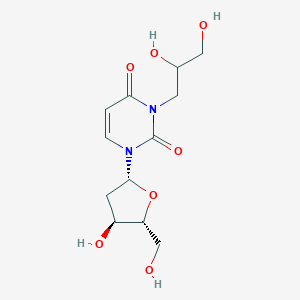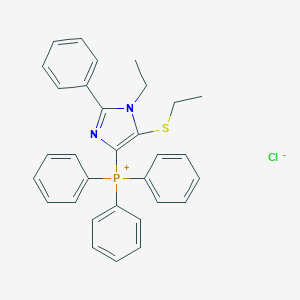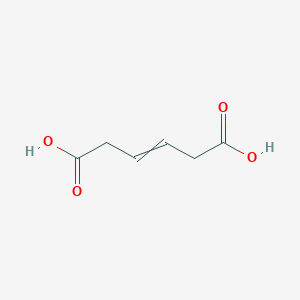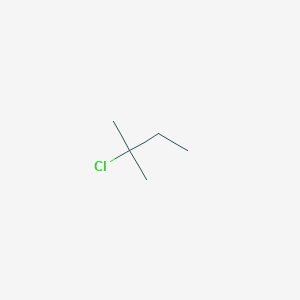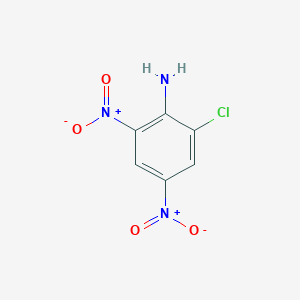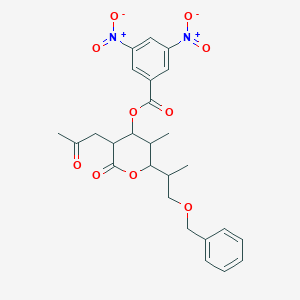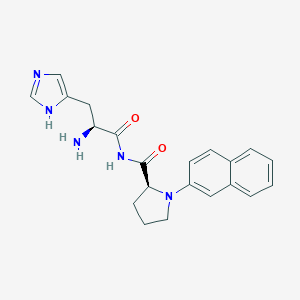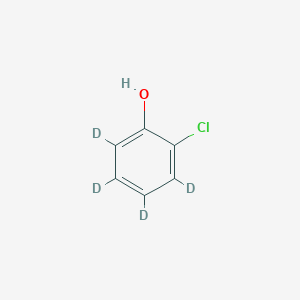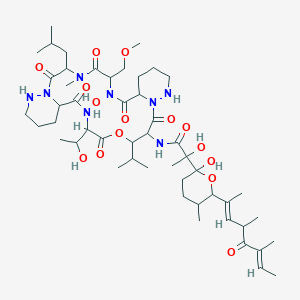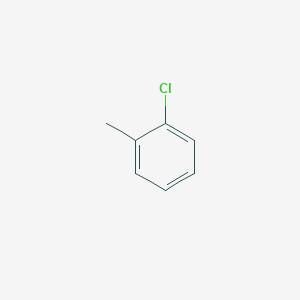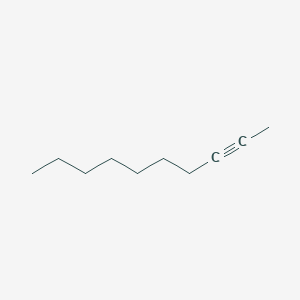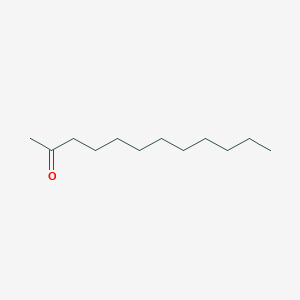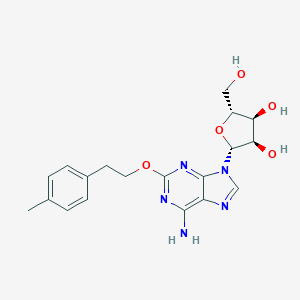
2-(2-(4-Methylphenyl)ethoxy)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Methylphenyl)ethoxy)adenosine, also known as MPEA, is a chemical compound that belongs to the family of adenosine analogs. It is a potent and selective adenosine A2A receptor agonist, which means that it can activate the adenosine A2A receptor in the body. The adenosine A2A receptor is a G protein-coupled receptor that is widely distributed in the brain and other organs. It plays an important role in regulating various physiological processes, including neurotransmission, inflammation, and immune function. In recent years, MPEA has attracted attention from researchers due to its potential applications in scientific research.
Mecanismo De Acción
2-(2-(4-Methylphenyl)ethoxy)adenosine works by activating the adenosine A2A receptor in the body. When it binds to the receptor, it triggers a cascade of intracellular signaling events that ultimately lead to various physiological effects. The precise mechanism of action of 2-(2-(4-Methylphenyl)ethoxy)adenosine is still not fully understood, but it is thought to involve the modulation of various neurotransmitters and other signaling molecules in the brain and other organs.
Efectos Bioquímicos Y Fisiológicos
2-(2-(4-Methylphenyl)ethoxy)adenosine has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. It has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-(4-Methylphenyl)ethoxy)adenosine in lab experiments is its potency and selectivity for the adenosine A2A receptor. This allows researchers to study the specific effects of adenosine A2A receptor activation without interference from other receptors. However, one limitation of using 2-(2-(4-Methylphenyl)ethoxy)adenosine is its relatively short half-life in the body, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-(4-Methylphenyl)ethoxy)adenosine. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of adenosine A2A receptors in various physiological processes. Finally, there is also potential for developing new analogs of 2-(2-(4-Methylphenyl)ethoxy)adenosine with improved pharmacological properties and therapeutic potential.
Métodos De Síntesis
2-(2-(4-Methylphenyl)ethoxy)adenosine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-chloroadenosine with 4-methylphenethylamine in the presence of a base such as potassium carbonate. The reaction yields 2-(2-(4-Methylphenyl)ethoxy)adenosine as the product, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(2-(4-Methylphenyl)ethoxy)adenosine has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-(2-(4-Methylphenyl)ethoxy)adenosine has been used to study the role of adenosine A2A receptors in various physiological processes such as sleep, pain, and inflammation.
Propiedades
Número CAS |
131865-94-6 |
|---|---|
Nombre del producto |
2-(2-(4-Methylphenyl)ethoxy)adenosine |
Fórmula molecular |
C19H23N5O5 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-methylphenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-10-2-4-11(5-3-10)6-7-28-19-22-16(20)13-17(23-19)24(9-21-13)18-15(27)14(26)12(8-25)29-18/h2-5,9,12,14-15,18,25-27H,6-8H2,1H3,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |
Clave InChI |
SRWUHMQKNPGXOP-SCFUHWHPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES canónico |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Otros números CAS |
131865-94-6 |
Sinónimos |
2-(2-(4-methylphenyl)ethoxy)adenosine 2-(2-(p-methylphenyl)ethoxy)adenosine SHA 118 SHA-118 WRC 0090 WRC-0090 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



